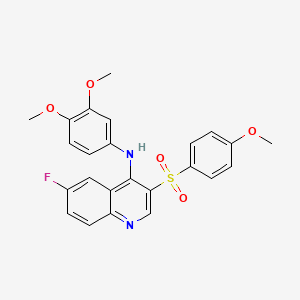

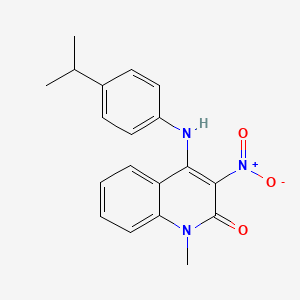

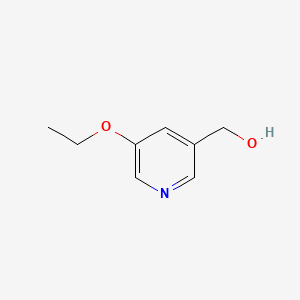

![molecular formula C16H18N2OS B2954467 2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole CAS No. 2411226-46-3](/img/structure/B2954467.png)

2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole , also known as Osimertinib or AZD 9291 , is a potent pharmaceutical compound developed by AstraZeneca Pharmaceuticals. It falls under the category of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) . Osimertinib is primarily used for the treatment of metastatic non-small cell lung cancer (NSCLC) in cases where tumor EGFR expression is positive for the T790M mutation. This mutation is detected through FDA-approved testing and occurs in patients who have progressed following therapy with a first-generation EGFR tyrosine kinase inhibitor .

Synthesis Analysis

The synthetic route for Osimertinib involves several steps. Initially, benzoylated products are prepared by benzoylation of substituted phenols. These benzoylated compounds then undergo Fries rearrangement in the presence of anhydrous aluminum chloride, leading to hydroxy benzophenones. Further modifications yield the final compound, Osimertinib .

Molecular Structure Analysis

Osimertinib has the following molecular formula: C₂₈H₃₃N₇O₂ . Its molecular weight is approximately 499.6 g/mol . The compound consists of a complex arrangement of aromatic rings, heterocyclic moieties, and functional groups. The specific arrangement of atoms within the molecule contributes to its pharmacological activity .

Chemical Reactions Analysis

Osimertinib primarily inhibits the activity of EGFR tyrosine kinases. It specifically targets the gatekeeper T790M mutations, which are associated with poor prognosis in late-stage NSCLC. By binding to the ATP-binding site of EGFR, Osimertinib disrupts downstream signaling pathways, inhibiting tumor growth and progression. Its selectivity for the T790M mutation minimizes toxicity compared to earlier-generation EGFR-TKIs .

Physical And Chemical Properties Analysis

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-2-7-15(14(6-1)16-17-8-9-20-16)19-11-13-10-18(13)12-4-3-5-12/h1-2,6-9,12-13H,3-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVOORGFNLZKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC2COC3=CC=CC=C3C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

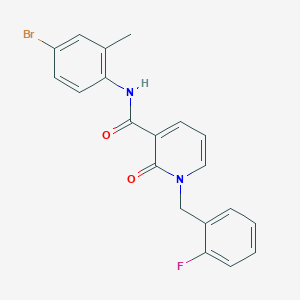

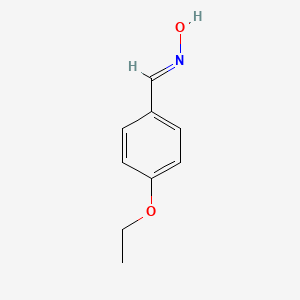

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone](/img/structure/B2954393.png)

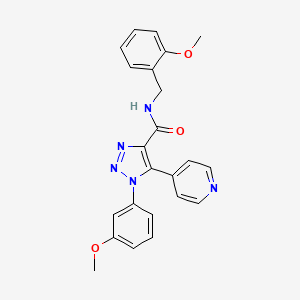

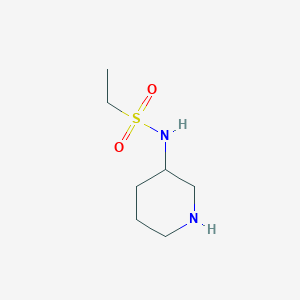

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)

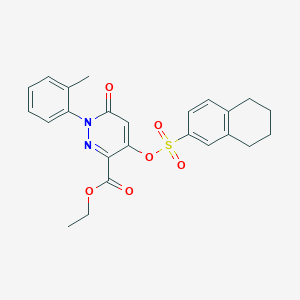

![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)